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molecular formula C8H7NO2 B1301796 2-(4-Pyridyl)malondialdehyde CAS No. 51076-46-1

2-(4-Pyridyl)malondialdehyde

Cat. No. B1301796
M. Wt: 149.15 g/mol
InChI Key: RYYVVCNGQOENKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07528138B2

Procedure details

A mixture of 4-pyridin-2-yl-1H-pyrazole-3,5-diamine (290 mg, 1.66 mmol) and 2-pyridin-4-yl-malonaldehyde (247 mg, 1.66 mmol) were placed in ethanol (5 mL) with a catalytic amount of acetic acid (6 drops). The reaction mixture was submitted to microwave irradiations at 140° C. for 15 minutes. The crude mixture was cooled down to room temperature and the resulting precipitate was filtered and washed with more ethanol to provide the title as a golden yellow solid (295 mg, 62%). MS (ES+) 289, (ES−) 287. δH (DMSO-d6) 7.16 (1H, dd), 7.21 (2H, m), 7.84 (1H, m), 7.89 (2H, m), 8.57 (2H, br m), 8.65 (2H, d), 8.98 (1H, d), 9.44(1H, d).
Quantity
290 mg
Type
reactant
Reaction Step One
Quantity
247 mg
Type
reactant
Reaction Step One
[Compound]
Name
crude mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Name
Yield
62%

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C:7]1[C:8]([NH2:13])=[N:9][NH:10][C:11]=1[NH2:12].[N:14]1[CH:19]=[CH:18][C:17]([CH:20]([CH:23]=O)[CH:21]=O)=[CH:16][CH:15]=1>C(O)C.C(O)(=O)C>[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C:7]1[C:11]([NH2:12])=[N:10][N:9]2[CH:23]=[C:20]([C:17]3[CH:18]=[CH:19][N:14]=[CH:15][CH:16]=3)[CH:21]=[N:13][C:8]=12

Inputs

Step One
Name
Quantity
290 mg
Type
reactant
Smiles
N1=C(C=CC=C1)C=1C(=NNC1N)N
Name
Quantity
247 mg
Type
reactant
Smiles
N1=CC=C(C=C1)C(C=O)C=O
Step Two
Name
crude mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)O
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 140° C.
CUSTOM
Type
CUSTOM
Details
for 15 minutes
Duration
15 min
FILTRATION
Type
FILTRATION
Details
the resulting precipitate was filtered
WASH
Type
WASH
Details
washed with more ethanol

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC=C1)C=1C(=NN2C1N=CC(=C2)C2=CC=NC=C2)N
Measurements
Type Value Analysis
AMOUNT: MASS 295 mg
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 61.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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